molecular formula C13H12O2 B061961 4-(4-Hydroxyphenyl)benzyl alcohol CAS No. 162957-24-6

4-(4-Hydroxyphenyl)benzyl alcohol

Cat. No. B061961
M. Wt: 200.23 g/mol
InChI Key: ITKOVDPTEKNQEL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-(4-Hydroxyphenyl)benzyl alcohol often involves complex organic reactions aiming to introduce specific functional groups or to construct the phenylbenzyl backbone. For instance, studies have described the use of azo-benzoic acids and their precursors in synthesizing related compounds through spectroscopic techniques such as NMR, UV-VIS, and IR, alongside molecular optimization using density functional theory methods (Baul, Das, Chandra, Mitra, & Pyke, 2009). Additionally, regioselective synthesis approaches have been employed to synthesize 4-hydroxybiaryl-2-carboxylates, showcasing the intricate balance between reaction conditions and the desired product outcomes (Joshi, Nanubolu, & Menon, 2016).

Molecular Structure Analysis

The molecular structure of 4-(4-Hydroxyphenyl)benzyl alcohol and its derivatives can be elucidated through various spectroscopic techniques, including NMR and IR spectroscopy. These methods provide insights into the compound's geometric and electronic structure, crucial for understanding its reactivity and properties. Computational methods like density functional theory (DFT) also play a pivotal role in predicting and optimizing molecular geometries and electronic structures, aiding in the rational design of synthesis routes and understanding the compound's behavior in different environments.

Chemical Reactions and Properties

4-(4-Hydroxyphenyl)benzyl alcohol undergoes various chemical reactions, reflecting its versatility in organic synthesis. For example, the palladium-catalyzed domino reaction offers a pathway to synthesize quinazolinones from benzyl alcohols, showcasing the compound's potential in constructing complex heterocyclic structures (Hikawa, Ino, Suzuki, & Yokoyama, 2012). Moreover, the aerobic oxidation of benzyl alcohols to aldehydes or ketones highlights the compound's reactivity towards oxygen and its utility in oxidative transformations (Annunziatini, Gerini, Lanzalunga, & Lucarini, 2004).

Scientific Research Applications

  • Bioengineering Applications : In bioengineering, 4-(4-Hydroxyphenyl)benzyl alcohol is used for renewable benzyl alcohol production. Pugh et al. (2015) engineered Escherichia coli to biosynthesize benzyl alcohol from glucose, highlighting potential applications in renewable chemicals production (Pugh et al., 2015).

  • Green Chemistry : Jiang et al. (2014) explored the Cu(OAc)2-catalyzed oxyfunctionalization of benzylic C(sp3)–H, directed by a hindered para-hydroxyl group, using ambient air. This method has significance in pharmaceuticals and practical applications due to its atom-economical and environmentally benign nature (Jiang et al., 2014).

  • Polymer Science : Hawker and Fréchet (1990) described a convergent growth approach to dendritic macromolecules using polyether dendritic fragments starting from monomers like 3,5-di-hydroxybenzyl alcohol. This has implications in creating polymers with controlled molecular architecture (Hawker & Fréchet, 1990).

  • Agricultural Science : Elliott, Janes, and Pearson (1967) synthesized benzyl chrysanthemates, including 4-allylbenzyl and 4-benzylbenzyl, from benzyl alcohols like 4-(4-Hydroxyphenyl)benzyl alcohol, for use in agriculture (Elliott et al., 1967).

  • Pharmacology and Toxicology : Bakke and Scheline (1970) studied the hydroxylation of aromatic hydrocarbons, including the conversion of benzyl alcohol to phenolic and alcoholic metabolites, revealing insights into drug metabolism and toxicology (Bakke & Scheline, 1970).

  • Environmental Applications : Reis et al. (2006) investigated the extraction of 2-(4-hydroxyphenyl)ethanol, a similar compound, from aqueous solutions using emulsion liquid membranes, highlighting its application in environmental remediation and waste treatment (Reis et al., 2006).

  • Chemical Synthesis and Catalysis : Several studies have focused on the chemical synthesis and catalysis involving benzyl alcohols. These include photocatalytic oxidation (Higashimoto et al., 2009), Pd-catalyzed benzylic C-H amidation (Hikawa et al., 2012), and aerobic oxidation (Annunziatini et al., 2004). These processes are crucial in the synthesis of various aromatic compounds with applications in pharmaceuticals and industrial chemistry (Higashimoto et al., 2009), (Hikawa et al., 2012), (Annunziatini et al., 2004).

Safety And Hazards

4-(4-Hydroxyphenyl)benzyl alcohol is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

4-(4-Hydroxyphenyl)benzyl alcohol possesses antiangiogenic, anti-inflammatory, and anti-nociceptive activity . It efficiently inhibits growth and angiogenesis of developing tumors . It also ameliorates ischemic injury induced by transient focal cerebral ischemia . These properties suggest potential future directions in medical and pharmaceutical applications.

properties

IUPAC Name

4-[4-(hydroxymethyl)phenyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O2/c14-9-10-1-3-11(4-2-10)12-5-7-13(15)8-6-12/h1-8,14-15H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITKOVDPTEKNQEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10622176
Record name 4'-(Hydroxymethyl)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10622176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Hydroxyphenyl)benzyl alcohol

CAS RN

162957-24-6
Record name 4'-(Hydroxymethyl)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10622176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

15.0 g (60.7 mmol) of ethyl 4-hydroxybiphenyl-4-carboxylate are dissolved in 500 ml of THF, and 200 ml of a 1 M solution of diisobutylaluminium hydride in toluene are added at −70° C. The cooling is subsequently removed, and the batch is stirred at room temp. for 2 h. After addition of 5 ml of isopropanol, the solution is added to water, extracted three times with MTB ether, and the combined org. phases are washed with water and dried over sodium sulfate. The solvent is removed in vacuo, and the residue is filtered through silica gel with toluene/ethyl acetate, giving 4′-hydroxymethyl-4-biphenylol as a colourless solid.
Name
ethyl 4-hydroxybiphenyl-4-carboxylate
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15 g
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solution
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
EA Hall, MR Sarkar, SG Bell - Catalysis Science & Technology, 2017 - pubs.rsc.org
The cytochrome P450 monooxygenase enzyme CYP101B1, from Novosphingobium aromaticivorans DSM12444, efficiently and selectively oxidised a range of naphthalene and …
Number of citations: 17 pubs.rsc.org
E Wetzel - 2021 - search.proquest.com
Estrogens are hormones that regulates many different physiological functions. A decline in estrogen leads to significant issues that decrease the quality of life. Past treatments of …
Number of citations: 2 search.proquest.com

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